2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Production
2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids, involving methyl and methoxy groups, has been explored, leading to the production of corresponding methyl esters and other derivatives, illustrating the compound's utility in creating structurally diverse molecules Campaigne & Abe, 1975. Similarly, novel indole-benzimidazole derivatives have been synthesized using a related indole carboxylic acid, highlighting its potential in the development of bioactive compounds Wang et al., 2016.
Antibacterial Properties
Compounds related to this compound have demonstrated notable antibacterial properties. Biphenyl derivatives isolated from Rhynchosia suaveolens have shown effective antibacterial activity, suggesting potential applications in combating bacterial infections Khan & Shoeb, 1984.
Bioactive Compound Synthesis
The chemical structure of this compound lends itself to the synthesis of bioactive compounds. For example, furan-2-carboxylic acids derived from the roots of Nicotiana tabacum exhibited significant anti-tobacco mosaic virus activity, indicating its potential in antiviral and cytotoxic applications Wu et al., 2018.
Modification of Acidity and Solution Properties
Modifications of carboxylic acids, including methoxy and methylthio substituents, have been studied to understand the changes in acidity and solubility properties, crucial for various industrial and pharmacological applications Boiadjiev & Lightner, 1998.
Development of Fluorophores
A related compound, 5-methoxyindole-3-acetic acid, has been utilized in creating a novel fluorophore with strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling Hirano et al., 2004.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Related compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Result of Action
Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-8-14(18-2)13(9-10)11-4-6-12(7-5-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMQXIMMGHIXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680717 | |
Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181269-37-3 | |
Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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